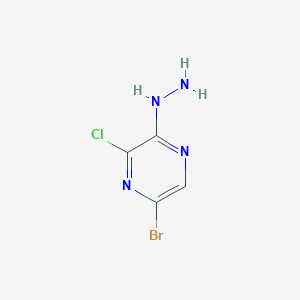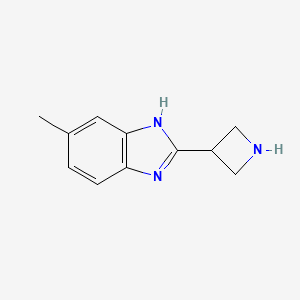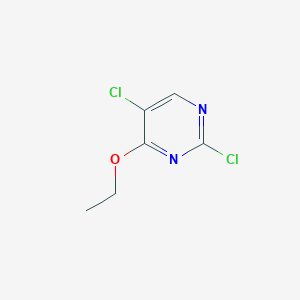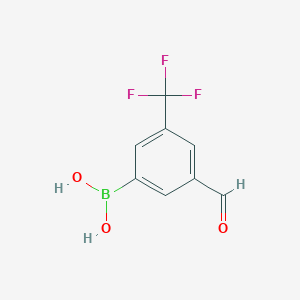
3-甲酰基-5-(三氟甲基)苯硼酸
描述
3-Formyl-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H6BF3O3 and its molecular weight is 217.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formyl-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
苯并吡喃酮衍生物的合成
3-甲酰基-5-(三氟甲基)苯硼酸: 用于合成苯并吡喃酮衍生物,这些化合物由于其作为GABAA 受体调节剂的潜力而备受关注 。这些调节剂可以影响 GABAA 受体的活性,GABAA 受体是中枢神经系统中的一种关键蛋白质,这可能对焦虑症、失眠症和癫痫等疾病具有治疗意义。
铃木-宫浦交叉偶联反应
该化合物用作铃木-宫浦交叉偶联反应中的反应物 。这种类型的反应是有机化学中形成碳-碳键的强大工具,这在构建复杂的有机分子(包括药物、农用化学品和有机材料)方面至关重要。
有氧氧化交叉偶联
该化合物参与有氧氧化交叉偶联过程 。该方法对于将三氟甲基引入芳香化合物意义重大,通过提高其代谢稳定性和亲脂性来增强其药理特性。
微波辅助 Petasis 反应
3-甲酰基-5-(三氟甲基)苯硼酸: 用于微波辅助 Petasis 反应 。该技术加速了复杂有机分子的合成,将反应时间从数小时缩短至数分钟,这对药物化学中快速化合物库的生成非常有利。
铑催化的加成反应
该化合物参与铑催化的加成反应 。铑催化剂以其效率和选择性而闻名,使其在合成高价值手性分子中具有重要价值,手性分子在开发新药方面至关重要。
氟化芳香族聚(醚-酰胺)的制备
它还用于制备氟化芳香族聚(醚-酰胺) 。这些聚合物具有优异的热稳定性、耐化学性以及机械性能,使其适用于航空航天、电子产品和涂料等先进材料应用。
作用机制
Target of Action
The primary target of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 3-Formyl-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 3-Formyl-5-(trifluoromethyl)phenylboronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various biologically active molecules .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting biologically active molecules .
Result of Action
The molecular and cellular effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules, potentially contributing to diverse biological effects .
Action Environment
The action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of various functional groups and the overall conditions of the reaction environment .
生化分析
Biochemical Properties
3-Formyl-5-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical processes.
Cellular Effects
3-Formyl-5-(trifluoromethyl)phenylboronic acid has been shown to influence various cellular processes and functions. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the reversible covalent binding of 3-Formyl-5-(trifluoromethyl)phenylboronic acid to serine residues in enzymes can inhibit their activity, leading to changes in downstream signaling pathways . Additionally, the compound’s ability to interact with hydrophobic pockets in proteins can alter protein conformation and function, impacting gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves its interactions with biomolecules at the molecular level. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes with active site serine residues . This inhibition can prevent the enzyme from catalyzing its substrate, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, further modulating enzyme activity and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of enzyme activity and alterations in cellular processes . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs . It is important to carefully control the dosage of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal studies to avoid these adverse effects and obtain reliable results.
Metabolic Pathways
3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles allows it to modulate the activity of enzymes involved in metabolic processes . This can lead to changes in the levels of metabolites and alterations in metabolic pathways, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Formyl-5-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity, due to the trifluoromethyl group, allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Additionally, the boronic acid group can interact with specific transporters and binding proteins, facilitating its transport and distribution within cells . These interactions are important for understanding the compound’s localization and effects in different cellular contexts.
Subcellular Localization
The subcellular localization of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the boronic acid group can interact with proteins that contain specific localization signals, directing the compound to particular subcellular locations . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
属性
IUPAC Name |
[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXLUVQWNOCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


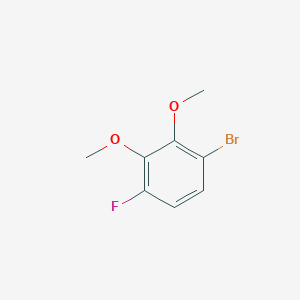

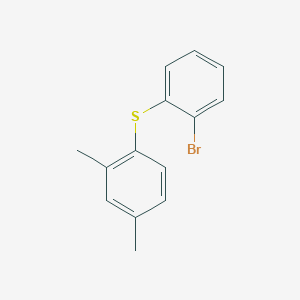

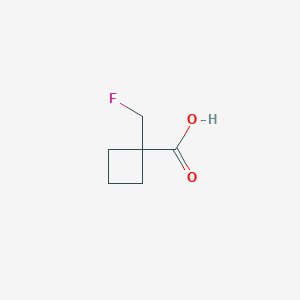
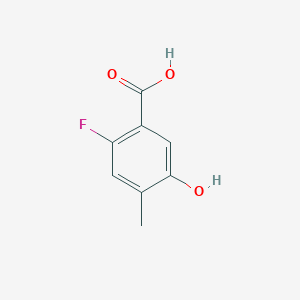
![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)
![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
![9-Azabicyclo[3.3.1]nonane n-oxyl](/img/structure/B1442692.png)


